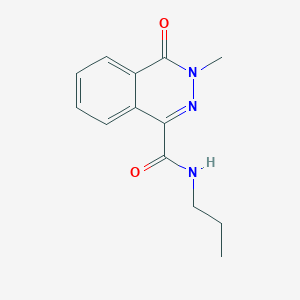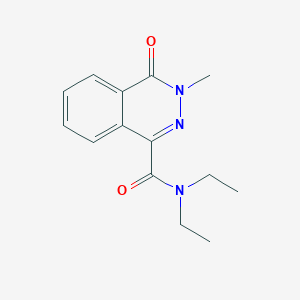![molecular formula C17H19N5O2 B496912 ethyl 5-(1-piperidinyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B496912.png)
ethyl 5-(1-piperidinyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(1-piperidinyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate is a complex heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, and a piperidine ring attached to the triazole. The presence of these rings imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(1-piperidinyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-azido-2-isocyanoarenes with terminal acetylenes or substituted acetaldehydes can lead to the formation of triazoloquinazoline scaffolds . The reaction conditions often involve the use of catalysts such as rhodium or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are employed to enhance the efficiency of the synthesis . These methods not only improve the reaction rates but also minimize the formation of by-products, making the process more sustainable and cost-effective.
化学反应分析
Types of Reactions
Ethyl 5-(1-piperidinyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Rhodium, copper, palladium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazoline derivatives, while reduction can yield various reduced forms of the compound .
科学研究应用
Ethyl 5-(1-piperidinyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of ethyl 5-(1-piperidinyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The triazole and quinazoline rings play a crucial role in this interaction, facilitating the binding to the target molecules .
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Another triazole-containing compound with similar biological activities.
Quinazolinone derivatives: Compounds with a quinazoline core, known for their antimicrobial and anticancer properties.
Uniqueness
Ethyl 5-(1-piperidinyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate is unique due to its specific combination of triazole, quinazoline, and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
属性
分子式 |
C17H19N5O2 |
|---|---|
分子量 |
325.4g/mol |
IUPAC 名称 |
ethyl 5-piperidin-1-yltriazolo[1,5-a]quinazoline-3-carboxylate |
InChI |
InChI=1S/C17H19N5O2/c1-2-24-17(23)14-16-18-15(21-10-6-3-7-11-21)12-8-4-5-9-13(12)22(16)20-19-14/h4-5,8-9H,2-3,6-7,10-11H2,1H3 |
InChI 键 |
CESUIKFOJMCHSH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2N=C(C3=CC=CC=C3N2N=N1)N4CCCCC4 |
规范 SMILES |
CCOC(=O)C1=C2N=C(C3=CC=CC=C3N2N=N1)N4CCCCC4 |
溶解度 |
1.7 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2H,3H-benzo[e]1,4-dioxin-6-yl(5-nitro(2-pyridyl))amine](/img/structure/B496833.png)
![N-(1-adamantyl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B496835.png)
![N-(3-methoxyphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B496836.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B496837.png)
![N-(3-methylphenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B496838.png)
![6-amino-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1-phenyl-4(1H)-pyrimidinone](/img/structure/B496839.png)
![1H-Imidazole, 2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-4,5-dimethyl-1-phenyl-](/img/structure/B496840.png)
![3-Ethyl-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B496845.png)
![3-Tert-butyl-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B496846.png)
![3-Ethyl-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B496850.png)
![2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-propan-2-ylphenyl)acetamide](/img/structure/B496851.png)
![3-Tert-butyl-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B496852.png)
